5-Nitroquinolin-6-amine
Description
Structure
3D Structure
Properties
CAS No. |
42606-37-1 |
|---|---|
Molecular Formula |
C9H7N3O2 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
5-nitroquinolin-6-amine |
InChI |
InChI=1S/C9H7N3O2/c10-7-3-4-8-6(2-1-5-11-8)9(7)12(13)14/h1-5H,10H2 |
InChI Key |
ODYNEPWXXLCZNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2[N+](=O)[O-])N)N=C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
The amino group at position 6 of quinoline is protonated in a concentrated sulfuric acid medium, converting it into a meta-directing ammonium ion. This allows nitration to occur preferentially at the electron-deficient position 5. The reaction employs a mixture of nitric acid () and sulfuric acid () at 0–5°C, yielding this compound after neutralization and purification.
Key Data
-
Purity : >95% (confirmed by thin-layer chromatography).
This method remains foundational but has limitations, including moderate yields and the need for stringent temperature control to avoid over-nitration or decomposition.
Halogenation-Nitration-Amination Sequence
A more versatile approach involves introducing a halogen atom at position 6, followed by nitration and nucleophilic aromatic substitution (SNAr). This method is exemplified by work on 6-bromoquinoline derivatives.
Step 1: Bromination of Quinoline
6-Bromoquinoline is synthesized via radical bromination using -bromosuccinimide (NBS) or . The bromine atom serves as a directing group and leaving group for subsequent steps.
Step 2: Nitration of 6-Bromoquinoline
Nitration of 6-bromoquinoline-1-oxide with a mixture at 0°C produces 5-nitro-6-bromoquinoline-1-oxide as the major product (57% yield), alongside minor 4-nitro isomers (29% yield). The N-oxide group enhances reactivity and regioselectivity by stabilizing the transition state.
Step 3: SNAr Amination
The bromine atom in 5-nitro-6-bromoquinoline is displaced by an amine group via SNAr. Treatment with aqueous ammonia () or ammonium hydroxide () in ethanol at 80–100°C affords this compound.
Table 1: Optimization of SNAr Amination
| Condition | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| , EtOH | Ethanol | 80 | 12 | 65 |
| H2O/EtOH | 100 | 8 | 72 |
This sequence offers higher regioselectivity and scalability compared to classical nitration but requires multiple purification steps.
Direct Amination via SNH Methodology
The SH (nucleophilic substitution of hydrogen) approach, recently applied to 5-nitroisoquinoline, provides a metal-free route to this compound. While originally developed for isoquinoline, this method is theoretically adaptable to quinoline systems.
Reaction Design
The nitro group at position 5 activates the quinoline ring for nucleophilic attack at position 6. Ureas or amides deprotonated by sodium hydride () generate nucleophilic anions that attack the electron-deficient C6 position. Subsequent oxidative aromatization yields the final product.
Optimization Challenges
Initial trials with benzamide derivatives yielded mixtures of nitroamides and nitrosoamides. For example, reacting 5-nitroquinoline with p-methylbenzamide in anhydrous dimethyl sulfoxide (DMSO) produced 5-nitrosoisoquinoline-6-amine (26% yield) alongside the desired nitroamide (19% yield). Introducing potassium ferricyanide () as an oxidizer improved nitroamide yields to 40%.
Table 2: Impact of Oxidizers on SH Amination
| Oxidizer | Solvent | Yield (%) (Nitroamide) | Yield (%) (Nitrosoamide) |
|---|---|---|---|
| None | DMSO | 19 | 26 |
| DMSO/H2O | 40 | <5 |
This method avoids pre-functionalization but requires precise control of anhydrous conditions and oxidizer stoichiometry.
Reductive Pathways and Byproduct Management
Unintended reduction of the nitro group during amination is a common challenge. For instance, using iron powder in acetic acid reduces nitro groups to amines, as observed in the synthesis of 5-amino-6-bromoquinoline. To prevent this, reductive agents must be excluded during SNAr or SH steps.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for this compound Synthesis
| Method | Yield (%) | Purity (%) | Complexity | Scalability |
|---|---|---|---|---|
| Classical Nitration | 45–50 | >95 | Moderate | Low |
| Halogenation-SNAr | 65–72 | >98 | High | High |
| SH | 40 | 90 | Moderate | Moderate |
-
Classical Nitration : Suitable for small-scale synthesis but limited by moderate yields.
-
Halogenation-SNAr : Offers high regioselectivity and scalability but involves multiple steps.
-
SH : Metal-free and direct but requires optimization to suppress nitroso byproducts.
Chemical Reactions Analysis
Types of Reactions: 5-Nitroquinolin-6-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as alkyl halides, under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Reduction: 5-Aminoquinolin-6-amine.
Substitution: Various substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Scientific Research Applications
5-Nitroquinolin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Nitroquinolin-6-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, its antibacterial activity may stem from the inhibition of bacterial gyrases, essential for DNA replication. Additionally, the compound’s potential anticancer activity could be attributed to the inhibition of type 2 methionine aminopeptidase, which plays a role in angiogenesis .
Comparison with Similar Compounds
Comparative Data Table
Q & A
Q. Basic
- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 8.5–9.0 ppm for nitro-substituted quinolines) and carbon shifts for nitro/amine groups .
- IR Spectroscopy : Detect characteristic N–H stretches (~3300 cm⁻¹ for amines) and nitro group vibrations (~1520 cm⁻¹ for asymmetric NO₂) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns to validate the structure .
How can researchers optimize reaction yields when synthesizing this compound under varying nitro-group positioning?
Q. Advanced
- Regioselective Nitration : Use directing groups (e.g., electron-donating substituents) or steric hindrance to favor nitration at position 5. For example, prior ethyl substitution at position 2 enhances nitro-group placement at position 6 .
- Catalytic Systems : Optimize Pd/C catalyst loading (5–10 wt%) and hydrogen pressure (3–5 atm) for efficient nitro reduction .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity products .
What strategies are effective in resolving contradictions between theoretical and experimental data on the compound's electronic properties?
Q. Advanced
- Computational Modeling : Perform density functional theory (DFT) calculations to predict electronic transitions (e.g., HOMO-LUMO gaps) and compare with UV-Vis spectra .
- X-ray Crystallography : Resolve structural ambiguities (e.g., bond angles, dihedral angles) to validate nitro/amine group orientations .
- Cross-Validation : Use multiple spectroscopic techniques (e.g., NMR, IR) to reconcile discrepancies in nitro-group reactivity or charge distribution .
How to assess and mitigate nitrosamine impurity risks in this compound synthesis?
Q. Advanced
- Risk Assessment : Follow EMA guidelines to evaluate raw materials for secondary/tertiary amines and nitrosating agents (e.g., nitrites) .
- Analytical Testing : Use LC-MS/MS to detect nitrosamine impurities (e.g., NDMA) at limits ≤1 ppm, as per ICH M7(R1) .
- Process Controls : Avoid amine-containing solvents and implement low-temperature nitration to minimize nitrosamine formation .
What are the known biological targets or pathways influenced by nitro-substituted quinoline amines?
Q. Basic
- Antimicrobial Activity : Nitro groups enhance redox cycling, generating reactive oxygen species (ROS) that disrupt bacterial membranes. Test via agar dilution assays (MIC ≤ 10 µg/mL) .
- Anticancer Potential : Target topoisomerase II or induce DNA intercalation. Use MTT assays to assess cytotoxicity (IC₅₀ values) in cancer cell lines .
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., FRET) .
What in silico approaches can predict the reactivity of this compound in nucleophilic substitution reactions?
Q. Advanced
- Molecular Orbital Analysis : Calculate HOMO-LUMO gaps to predict sites for nucleophilic attack (e.g., C-6 amine as a strong electron donor) .
- Docking Studies : Simulate interactions with biological targets (e.g., bacterial enzymes) to prioritize derivatives for synthesis .
- Kinetic Modeling : Use software like Gaussian or ORCA to model reaction pathways and transition states for nitro-group reduction .
Notes
- Data Sources : Prioritize PubChem, EMA guidelines, and peer-reviewed synthesis protocols while excluding non-compliant sources (e.g., BenchChem).
- Methodological Rigor : Cross-reference analytical data (e.g., NMR, crystallography) to ensure reproducibility .
- Safety Compliance : Adhere to nitrosamine risk mitigation protocols during synthesis and storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
